molecular formula C19H18N6O2 B11027199 2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11027199
M. Wt: 362.4 g/mol
InChI Key: CAWNRRKCDIBXJT-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features both indole and triazolopyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.

    Formation of the Triazolopyridine Moiety: The triazolopyridine ring can be synthesized by reacting 2-hydrazinopyridine with an appropriate aldehyde under mild conditions.

    Coupling Reaction: The final step involves coupling the acetylated indole derivative with the triazolopyridine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetylamino group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the acetylamino group to an amino group.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and antiviral agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets:

    DNA Intercalation: The indole moiety can intercalate into DNA, disrupting its structure and inhibiting replication.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
  • 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-3-ylmethyl)acetamide
  • 2-[4-(acetylamino)-1H-indol-1-yl]-N-(benzothiazol-2-ylmethyl)acetamide

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to the presence of both indole and triazolopyridine moieties, which confer distinct biological activities and enhance its potential as a multifunctional therapeutic agent. The combination of these two moieties allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H18N6O2/c1-13(26)21-15-5-4-6-16-14(15)8-10-24(16)12-19(27)20-11-18-23-22-17-7-2-3-9-25(17)18/h2-10H,11-12H2,1H3,(H,20,27)(H,21,26)

InChI Key

CAWNRRKCDIBXJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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